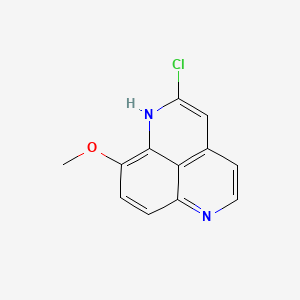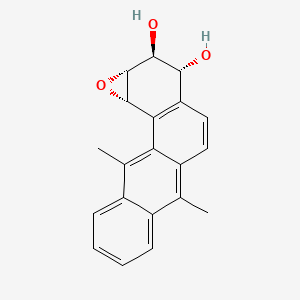
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: is a metabolically activated form of 7,12-Dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its potent carcinogenic properties and is widely used in cancer research to study tumor initiation and progression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide involves multiple steps. Initially, 7,12-Dimethylbenz(a)anthracene undergoes metabolic activation to form 7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol. This intermediate is then further oxidized to form the epoxide .
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Diol derivatives.
Substitution: Substituted products with various functional groups.
科学的研究の応用
Chemistry:
- Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology:
- Investigated for its role in DNA adduct formation and mutagenesis.
Medicine:
- Utilized in cancer research to understand the mechanisms of tumor initiation and progression.
Industry:
作用機序
Mechanism: The compound exerts its effects by forming stable DNA adducts. These adducts result from the reaction of the epoxide group with purine bases in DNA, leading to mutations. The primary molecular target is the adenine base at codon 61 of the H-ras gene, resulting in a -CAA- to -CTA- mutation .
Molecular Targets and Pathways:
DNA: The primary target, leading to mutagenesis.
H-ras Gene: Specific mutations in this gene are associated with tumor initiation.
Pathways: Involves metabolic activation by cytochrome P450 enzymes.
類似化合物との比較
7,12-Dimethylbenz(a)anthracene: The parent compound.
anti-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: Another diastereomer with similar properties.
Uniqueness:
特性
CAS番号 |
115225-74-6 |
|---|---|
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
(3S,5R,6S,7R)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1 |
InChIキー |
SZIWZGXOWBSPTO-FUMNGEBKSA-N |
異性体SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@H]([C@@H]3O)O |
正規SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


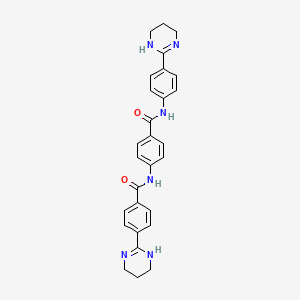

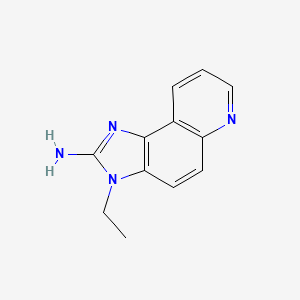
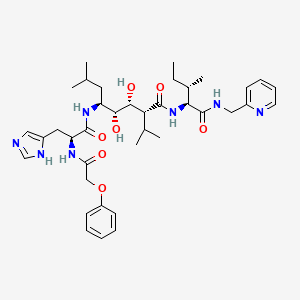
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
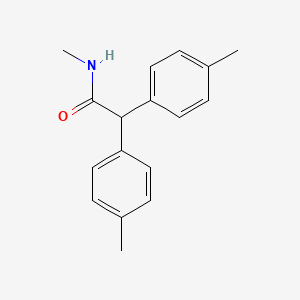
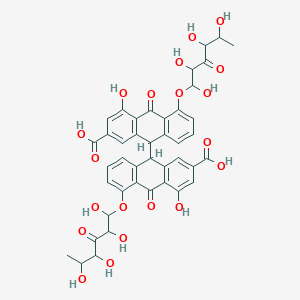
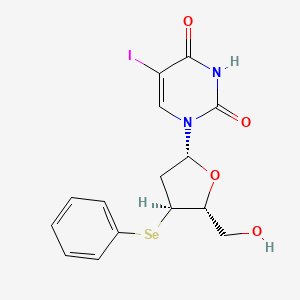
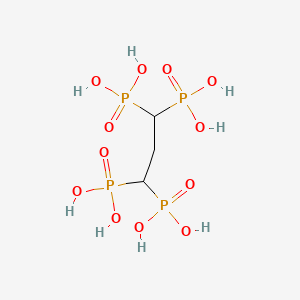
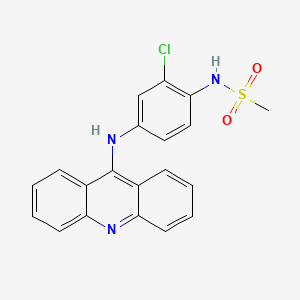
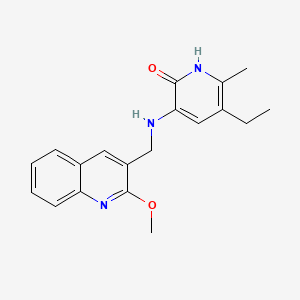
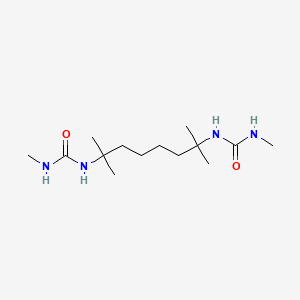
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
